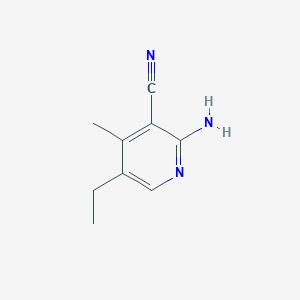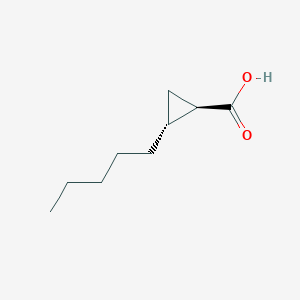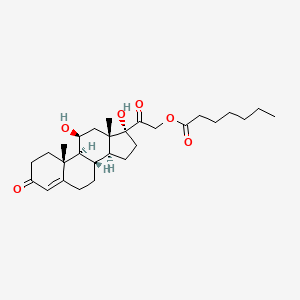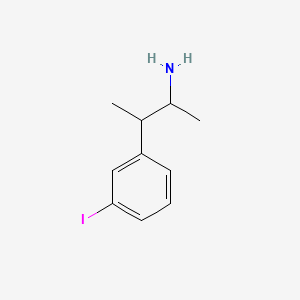
alpha,beta-Dimethyl-m-iodophenethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha,beta-Dimethyl-m-iodophenethylamine is a synthetic compound belonging to the phenethylamine class. Phenethylamines are known for their stimulant effects on the central nervous system, often due to their structural similarity to monoamines like dopamine and norepinephrine . This compound, with the molecular formula C10H14IN, is characterized by the presence of iodine, which can significantly influence its chemical properties and biological activities .
Métodos De Preparación
The synthesis of alpha,beta-Dimethyl-m-iodophenethylamine typically involves several steps, starting from commercially available precursors. One common method includes the iodination of a suitable phenethylamine derivative, followed by methylation reactions to introduce the alpha and beta methyl groups. The reaction conditions often require the use of strong bases and iodinating agents under controlled temperatures to ensure high yields and purity .
Industrial production methods for such compounds usually involve large-scale batch reactors where the reaction parameters can be meticulously controlled. The use of continuous flow reactors is also becoming popular due to their efficiency and ability to maintain consistent product quality.
Análisis De Reacciones Químicas
Alpha,beta-Dimethyl-m-iodophenethylamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert the compound into its reduced amine form.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields ketones or acids, while substitution reactions can produce a variety of functionalized phenethylamines.
Aplicaciones Científicas De Investigación
Alpha,beta-Dimethyl-m-iodophenethylamine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders due to its structural similarity to neurotransmitters.
Mecanismo De Acción
The mechanism of action of alpha,beta-Dimethyl-m-iodophenethylamine involves its interaction with monoamine receptors in the brain. It is believed to increase the release of neurotransmitters like dopamine and norepinephrine, leading to enhanced synaptic transmission. This action is mediated through its binding to specific receptor sites, triggering a cascade of intracellular events that result in increased neuronal activity .
Comparación Con Compuestos Similares
Alpha,beta-Dimethyl-m-iodophenethylamine can be compared with other phenethylamines such as:
2,5-Dimethoxy-4-iodoamphetamine: Known for its psychedelic effects, this compound also contains an iodine atom but differs in its substitution pattern and pharmacological profile.
Phenethylamine: The parent compound of this class, it lacks the iodine and methyl groups, resulting in different biological activities and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
74051-13-1 |
|---|---|
Fórmula molecular |
C10H14IN |
Peso molecular |
275.13 g/mol |
Nombre IUPAC |
3-(3-iodophenyl)butan-2-amine |
InChI |
InChI=1S/C10H14IN/c1-7(8(2)12)9-4-3-5-10(11)6-9/h3-8H,12H2,1-2H3 |
Clave InChI |
OJVNHUSKBDNLFH-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=CC=C1)I)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


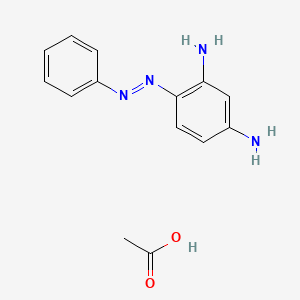

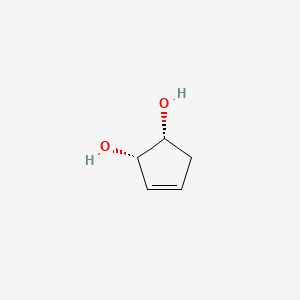
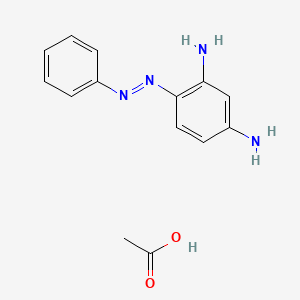
![1H-Pyrimido[4,5-f][1,3,5]triazepine](/img/structure/B13800915.png)
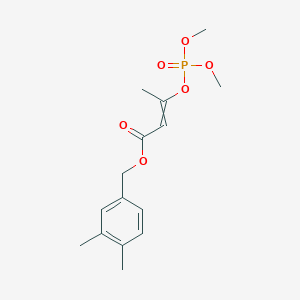
![3-[3-(2-Iodoacetamido)propylcarbamoyl]-PROXYL](/img/structure/B13800929.png)
![1-Azabicyclo[2.2.2]oct-2-ene-2-carboxamide](/img/structure/B13800930.png)
![Thiobis[2-tert-butyl-5-methyl-4,1-phenylene] 3-(laurylthio)propionate](/img/structure/B13800949.png)
